3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid
Description
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is a heterocyclic compound featuring a thiazolidine core substituted with two carboxylic acid groups at positions 2 and 2. The 3-position of the thiazolidine ring is functionalized with a carbamoyl group linked to a 2,6-dimethylphenyl moiety. This structure confers unique electronic and steric properties, distinguishing it from related agrochemicals and pharmacologically active compounds.
Properties
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-7-4-3-5-8(2)10(7)15-14(21)16-9(12(17)18)6-22-11(16)13(19)20/h3-5,9,11H,6H2,1-2H3,(H,15,21)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGSPPUDHAFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid typically involves the reaction of 2,6-dimethylaniline with thiazolidine-2,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
- Substituent Influence: The 2,6-dimethylphenyl group in the target compound and metalaxyl () provides steric bulk and moderate lipophilicity, which is critical for binding to fungal targets. However, metalaxyl’s methoxyacetyl group enhances membrane permeability compared to the target compound’s polar dicarboxylic acids .
Physicochemical Properties
- Polarity and Solubility : The target compound’s dicarboxylic acids increase hydrophilicity, contrasting with metalaxyl’s ester group, which improves lipophilicity and soil mobility . This polarity may limit the target compound’s bioavailability in agricultural applications.
- Crystallographic Behavior : While highlights intermolecular Cl···F/Cl interactions in a fluoropyridine analog, the target compound’s crystal packing likely involves hydrogen bonding via carboxylic acids, influencing formulation stability .
Regulatory and Industrial Relevance
- Compounds with 2,6-dimethylphenyl groups (e.g., metalaxyl) are widely registered for agricultural use. The target compound’s carboxylic acids may necessitate additional toxicological profiling to meet regulatory standards for pesticides .
Biological Activity
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is a thiazolidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolidine ring and multiple carboxylic acid functionalities. The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory and hypoglycemic agent.
- Molecular Formula : C14H16N2O5S
- Molecular Weight : 324.35 g/mol
- CAS Number : 1008262-22-3
- Chemical Structure : The compound features a thiazolidine core substituted with a dimethylphenyl carbamoyl group and two carboxylic acid moieties.
Hypoglycemic Activity
Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit hypoglycemic effects. For instance, molecular docking studies have shown that similar compounds bind effectively to PPARγ receptors, which are crucial for glucose metabolism regulation. The binding affinity of these compounds suggests their potential use in managing diabetes mellitus by enhancing insulin sensitivity and reducing blood glucose levels .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays. In vitro studies on human red blood cells (HRBCs) demonstrated significant membrane stabilization at concentrations of 500 μg/mL. This effect is indicative of the compound's potential to inhibit inflammatory mediators .
Cytotoxicity and Antiproliferative Effects
Thiazolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were shown to exhibit notable antiproliferative activity against HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| PMC7227886 | Hypoglycemic Activity | Compounds exhibited significant hypoglycemic effects at doses of 35 mg/kg. |
| MDPI Study | Anti-inflammatory Activity | Highest inhibition observed in HRBC membrane stabilization assays at 500 μg/mL. |
| VCU Scholars Compass | Cytotoxicity | Notable cytotoxic effects against HT29 and Jurkat cells; structure-activity relationship (SAR) analysis suggested enhanced efficacy with specific substitutions on the phenyl ring. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
